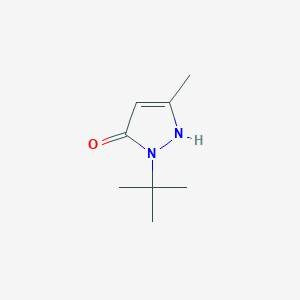

1-tert-butyl-3-methyl-1H-pyrazol-5-ol

Description

1-tert-Butyl-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative with a tert-butyl group at position 1, a methyl group at position 3, and a hydroxyl group at position 5. Pyrazole derivatives are widely studied for their bioactivity, including anticonvulsant, herbicidal, and intermediate roles in drug synthesis . The tert-butyl group enhances steric bulk and lipophilicity, which can influence solubility and binding interactions in biological systems .

Properties

IUPAC Name |

2-tert-butyl-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5,9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREYSSHMJXJLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020661-22-6 | |

| Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the condensation of hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent oxidation . Another method includes the reaction of tert-butyl hydrazine with 3-methyl-2-butanone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-tert-butyl-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is a precursor in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. It also interacts with cellular receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key applications of structurally related pyrazole derivatives:

Key Differences in Properties and Reactivity

Substituent Effects: Hydroxyl vs. Amino/Nitro Groups: The hydroxyl group in this compound increases polarity compared to amino (e.g., 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine ) or nitro derivatives (e.g., 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol ), affecting solubility and hydrogen-bonding capacity.

Synthetic Approaches :

- Coupling reactions (e.g., HBTU/DIPEA in DMF ) and iodination methods (e.g., I₂/KIO₃ in AcOH ) are common for pyrazole derivatives. The target compound may require regioselective synthesis to position the tert-butyl and methyl groups accurately.

Biological and Industrial Relevance: Agrochemicals: 5-MTP () demonstrates the role of pyrazole alcohols as herbicide intermediates. The target compound’s methyl and tert-butyl groups may enhance stability in similar applications.

Crystallographic and Structural Insights

- Crystal Packing : The tert-butyl group in 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol adopts a triclinic crystal system (space group P1) with distinct hydrogen-bonding networks involving the hydroxyl and nitro groups . Similar steric and electronic effects likely influence the target compound’s solid-state behavior.

- SHELX Refinement : Many analogs (e.g., ) use SHELX programs for crystallographic refinement, emphasizing the importance of these tools in structural validation .

Biological Activity

1-tert-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a tert-butyl group and a hydroxyl group, contributing to its unique chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 168.20 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound's IC50 values suggest potent antiproliferative effects, with values ranging from 10 to 30 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| A549 | 20 |

| HeLa | 15 |

The precise mechanism of action for the anticancer effects of this compound remains under investigation. Preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Additionally, it has been reported to inhibit specific kinases involved in tumor growth signaling, such as Aurora-A kinase.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was compared to standard antibiotics. The results indicated that this compound could serve as a potential alternative or adjunctive therapy for resistant bacterial strains.

Case Study 2: Cancer Cell Line Screening

A series of experiments conducted on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.